molecular formula C23H16ClN5O2 B2892546 N-(4-chlorophenyl)-2-{5-oxo-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide CAS No. 2380193-28-0

N-(4-chlorophenyl)-2-{5-oxo-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide

Cat. No.: B2892546
CAS No.: 2380193-28-0
M. Wt: 429.86
InChI Key: RUTXPLAJGWIZLQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{5-oxo-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazoloquinazoline core, which is a fused heterocyclic system, and a chlorophenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{5-oxo-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide typically involves multiple steps:

    Formation of the Triazoloquinazoline Core: This step often starts with the condensation of anthranilic acid with an appropriate aldehyde to form a quinazoline intermediate. This intermediate is then subjected to cyclization with hydrazine derivatives to form the triazoloquinazoline core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where the triazoloquinazoline core reacts with 4-chlorobenzoyl chloride under basic conditions.

    Acetylation: The final step involves the acetylation of the resulting compound to introduce the acetamide group, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and triazoloquinazoline moieties, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃), primary amines (R-NH₂), or thiols (R-SH) can be used under basic or neutral conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{5-oxo-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects. The chlorophenyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
  • N-(4-methoxyphenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
  • N-(4-bromophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine

Uniqueness

N-(4-chlorophenyl)-2-{5-oxo-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with biological targets, potentially leading to distinct therapeutic effects compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(5-oxo-2-phenyl-1,2,3,6a,7,8,9,10,10a,10b-decahydro-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O2/c24-16-10-12-17(13-11-16)25-20(30)14-28-19-9-5-4-8-18(19)22-26-21(27-29(22)23(28)31)15-6-2-1-3-7-15/h1-3,6-7,10-13,18-19,21-22,26-27H,4-5,8-9,14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLDZJTWKDROCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3NC(NN3C(=O)N2CC(=O)NC4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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